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These application notes provide a comprehensive protocol for the expression and purification
of recombinant barbourin, a potent and specific inhibitor of the platelet integrin receptor GPIlb-
[lla.[1][2] Barbourin's unique Lys-Gly-Asp (KGD) sequence, as opposed to the more common
Arg-Gly-Asp (RGD) motif, confers its high specificity, making it a valuable tool for research and
a potential therapeutic agent in the prevention of thrombosis.[1][2]

This document details the expression of recombinant barbourin in the methylotrophic yeast
Pichia pastoris, a highly effective system for producing secreted, post-translationally modified
proteins.[3][4][5] A detailed protocol for purification using affinity chromatography is provided,
followed by a functional assay to determine the inhibitory activity of the purified protein on

platelet aggregation.

Summary of Quantitative Data

The following table summarizes key quantitative parameters associated with the expression
and activity of recombinant barbourin.
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Parameter Value Reference
Expression System Pichia pastoris [6]
Vector pPICIK [4]

— Immobilized Metal Affinity
Purification Method [7]
Chromatography (IMAC)

~10-20 fold higher than
Inhibitory Activity (ICso) barbourin-albumin fusion for [8]

human platelet aggregation

Experimental Protocols
Cloning of the Barbourin Gene into the pPIC9K
Expression Vector

This protocol describes the cloning of a synthetic, codon-optimized barbourin gene into the
Pichia pastoris expression vector pPIC9K, which allows for secreted expression under the
control of the methanol-inducible alcohol oxidase 1 (AOX1) promoter.[9]

Methodology:

e Gene Synthesis and Codon Optimization: Synthesize the gene encoding the barbourin
amino acid sequence. Codon-optimize the sequence for expression in Pichia pastoris.
Incorporate restriction sites (e.g., ECoRI and Notl) at the 5" and 3' ends, respectively, for
subsequent cloning. Add a C-terminal hexahistidine (6xHis) tag sequence immediately
before the stop codon to facilitate purification.

e Vector and Insert Preparation: Digest the pPIC9K vector and the synthetic barbourin gene
with EcoRI and Notl restriction enzymes. Purify the digested vector and insert fragments
using a gel purification kit.

 Ligation: Ligate the purified barbourin insert into the linearized pPIC9K vector using T4 DNA
ligase.
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» Transformation into E. coli: Transform the ligation mixture into competent E. coli cells (e.g.,
DH5a) for plasmid ampilification.

e Selection and Plasmid Purification: Plate the transformed E. coli on LB agar plates
containing ampicillin (100 pg/mL) and select for resistant colonies. Inoculate a single colony
into LB broth with ampicillin and grow overnight. Purify the pPIC9K-barbourin plasmid DNA
using a plasmid miniprep Kkit.

e Sequence Verification: Verify the sequence of the inserted barbourin gene by Sanger
sequencing to ensure it is in-frame with the a-factor secretion signal and that the 6xHis tag is
correctly positioned.

Expression of Recombinant Barbourin in Pichia pastoris

This protocol details the transformation of the pPIC9K-barbourin vector into Pichia pastoris
and the subsequent induction of recombinant protein expression.

Methodology:

 Linearization of the Expression Vector: Linearize the pPIC9K-barbourin plasmid with a
restriction enzyme that cuts within the AOX1 region (e.g., Sacl) to promote homologous
recombination into the Pichia genome.[10]

o Transformation of Pichia pastoris: Prepare competent Pichia pastoris cells (e.g., strain
GS115) and transform them with the linearized pPIC9K-barbourin plasmid via
electroporation.[3]

o Selection of Transformants: Plate the transformed cells on Minimal Dextrose (MD) plates and
incubate at 30°C for 2-4 days to select for histidine prototrophs (His™).

e Screening for High-Expressing Clones:

o Inoculate several individual His* colonies into 25 mL of Buffered Glycerol-complex
Medium (BMGY) in 250 mL baffled flasks.

o Grow at 30°C in a shaking incubator (250-300 rpm) until the culture reaches an ODsoo Of
2-6.[11]
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o Harvest the cells by centrifugation at 1,500-3,000 x g for 5 minutes.

o Resuspend the cell pellet in 100 mL of Buffered Methanol-complex Medium (BMMY) to an
ODeoo of 1.0 to induce expression.

o Add methanol to a final concentration of 0.5% every 24 hours to maintain induction.

o Collect 1 mL aliquots of the culture at 24, 48, 72, and 96 hours post-induction. Separate

the supernatant and cell pellet by centrifugation.

o Analyze the supernatant fractions by SDS-PAGE and Western blot (using an anti-His tag
antibody) to identify the clone with the highest level of secreted barbourin.

e Large-Scale Expression:

o Inoculate a 10 mL BMGY starter culture with the highest-expressing clone and grow
overnight at 30°C.

o Use the starter culture to inoculate 1 L of BMGY in a 2 L baffled flask and grow to an
ODesoo of 2-6.

o Induce expression by pelleting the cells and resuspending them in 1 L of BMMY.
o Maintain induction by adding methanol to 0.5% every 24 hours for 72-96 hours.

o Harvest the culture supernatant by centrifugation at 3,000 x g for 10 minutes. The
supernatant contains the secreted recombinant barbourin.

Purification of Recombinant Barbourin

This protocol describes the purification of the His-tagged recombinant barbourin from the
Pichia pastoris culture supernatant using Immobilized Metal Affinity Chromatography (IMAC).[7]

Methodology:

o Preparation of the Supernatant: Clarify the culture supernatant by centrifugation at 10,000 x
g for 30 minutes at 4°C, followed by filtration through a 0.45 um filter to remove any

remaining cells and debris.
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o Equilibration of the IMAC Column: Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity
column with 5-10 column volumes of binding buffer (e.g., 50 mM sodium phosphate, 300 mM
NaCl, 10 mM imidazole, pH 8.0).

e Binding of Barbourin: Load the clarified supernatant onto the equilibrated Ni-NTA column.

e Washing: Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM sodium
phosphate, 300 mM NacCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound
proteins.

o Elution: Elute the bound recombinant barbourin from the column with elution buffer (e.g., 50
mM sodium phosphate, 300 mM NacCl, 250 mM imidazole, pH 8.0). Collect fractions and
monitor the protein concentration by measuring absorbance at 280 nm.

e Analysis of Purity: Analyze the eluted fractions for purity by SDS-PAGE. Pool the fractions
containing pure recombinant barbourin.

o Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer (e.g.,
PBS, pH 7.4) using dialysis or a desalting column.

» Quantification and Storage: Determine the final protein concentration using a BCA protein
assay. Aliquot the purified protein and store at -80°C.

Barbourin Activity Assay: Platelet Aggregation Inhibition

This protocol outlines the procedure to assess the biological activity of the purified recombinant
barbourin by measuring its ability to inhibit agonist-induced platelet aggregation using Light
Transmission Aggregometry (LTA).[2][12][13][14]

Methodology:
e Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
o Collect whole human blood into tubes containing 3.2% sodium citrate.

o Prepare PRP by centrifuging the whole blood at 150-200 x g for 15-20 minutes at room
temperature with the brake off.[13]
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o Prepare PPP by centrifuging the remaining blood at 2,500 x g for 15 minutes.

» Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 108
platelets/mL using autologous PPP.

e LTA Assay Procedure:

[e]

Turn on the platelet aggregometer and allow it to warm to 37°C.

o Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation
with PPP.

o Pipette 450 pL of adjusted PRP into a cuvette with a stir bar.

o Add 50 puL of various concentrations of purified recombinant barbourin (or vehicle control)
to the PRP and pre-incubate for 5 minutes at 37°C.

o Initiate platelet aggregation by adding a platelet agonist such as ADP (10 uM final
concentration).

o Record the change in light transmission for 5-10 minutes.

o Data Analysis:
o Determine the maximum percentage of aggregation for each barbourin concentration.
o Calculate the percentage of inhibition relative to the vehicle control.

o Plot the percentage of inhibition against the barbourin concentration to generate a dose-
response curve and determine the ICso value.

Visualizations
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Caption: Experimental workflow for recombinant barbourin production.
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Caption: Barbourin's mechanism of platelet aggregation inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/30737750/
https://pubmed.ncbi.nlm.nih.gov/30737750/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Platelet_Aggregation_Inhibition_Assay_with_Spiradine_F.pdf
https://pubmed.ncbi.nlm.nih.gov/34161673/
https://pubmed.ncbi.nlm.nih.gov/34161673/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9993078/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9993078/
https://pubmed.ncbi.nlm.nih.gov/11098467/
https://ijms.sums.ac.ir/article_48365_98bcae36dd76383acad64ffa7175a889.pdf
https://www.sinobiological.com/resource/protein-review/poly-his-tag-protein-expression
https://pubmed.ncbi.nlm.nih.gov/15886809/
https://pubmed.ncbi.nlm.nih.gov/15886809/
https://pubmed.ncbi.nlm.nih.gov/15886809/
https://www.anuram.org/pdf/Protein%20Expression%20in%20Pichia%20Pastoris.pdf
https://tools.thermofisher.com/content/sfs/manuals/pich_man.pdf
https://static.igem.org/mediawiki/2018/a/a0/T--Stockholm--ProteinExpressioninPichia.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6312786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6312786/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Platelet_Aggregation_Assay_with_Mivavotinib_Treatment.pdf
https://www.ncbi.nlm.nih.gov/books/NBK604948/
https://www.ncbi.nlm.nih.gov/books/NBK604948/
https://www.ncbi.nlm.nih.gov/books/NBK604948/
https://www.benchchem.com/product/b1177368#protocol-for-recombinant-barbourin-expression-and-purification
https://www.benchchem.com/product/b1177368#protocol-for-recombinant-barbourin-expression-and-purification
https://www.benchchem.com/product/b1177368#protocol-for-recombinant-barbourin-expression-and-purification
https://www.benchchem.com/product/b1177368#protocol-for-recombinant-barbourin-expression-and-purification
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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